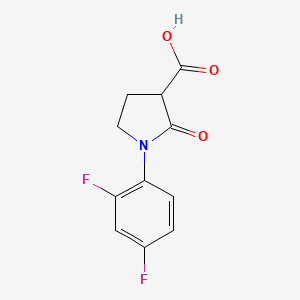

1-(2,4-Difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Descripción

1-(2,4-Difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring a 2,4-difluorophenyl substituent at the N1 position and a carboxylic acid group at the C3 position. Pyrrolidine derivatives are recognized for their broad bioactivity, including anti-inflammatory, antiviral, antitubercular, and anticancer properties . This compound is synthesized via a condensation reaction between 2,4-difluoroaniline and itaconic acid under reflux conditions, followed by esterification and functional group modifications to yield derivatives with enhanced pharmacological profiles . Recent studies highlight its role as a scaffold for developing anticancer agents, with derivatives showing promising activity against human cancer cell lines .

Propiedades

IUPAC Name |

1-(2,4-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2NO3/c12-6-1-2-9(8(13)5-6)14-4-3-7(10(14)15)11(16)17/h1-2,5,7H,3-4H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCPPUWLPIPNED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1C(=O)O)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398786 | |

| Record name | 1-(2,4-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618070-33-0 | |

| Record name | 1-(2,4-Difluorophenyl)-2-oxo-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618070-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-DIFLUOROPHENYL)-2-OXO-3-PYRROLIDINECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Oxidation of Pyrrolidine Intermediates

Source describes the synthesis of dichloro-substituted pyrrolidinones via HCl/H2O2 treatment, suggesting that analogous oxidative methods could reposition the ketone group. For instance, treating 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid with peroxides or transition-metal catalysts under controlled conditions might induce keto-enol tautomerism or C–H activation, relocating the oxo group to position 2.

Reductive Amination and Cyclization

An alternative pathway involves reductive amination of γ-keto acids with 2,4-difluoroaniline. For example, reacting 2,4-difluoroaniline with levulinic acid (4-oxopentanoic acid) in the presence of NaBH3CN could form a secondary amine, which cyclizes to the 2-oxopyrrolidine-3-carboxylic acid scaffold under acidic conditions.

Multi-Step Synthesis via Hydrazide Intermediates

A robust approach from involves converting the carboxylic acid to its methyl ester (e.g., methyl 1-(2,4-difluorophenyl)pyrrolidin-2-one-3-carboxylate ) using H2SO4-catalyzed esterification. Subsequent hydrazinolysis with hydrazine monohydrate yields the hydrazide derivative, which undergoes condensation with aldehydes or ketones to form hydrazones. While this pathway primarily targets bioactive derivatives, reverting the hydrazide to the free acid via hydrolysis could access the target compound.

Critical Steps :

-

Esterification : MeOH/H2SO4, 65°C, 4–6 hours.

-

Hydrazide Formation : Excess hydrazine monohydrate in refluxing isopropanol.

Structural Characterization and Validation

Spectroscopic Confirmation

Purity Optimization

-

Column Chromatography : Silica gel elution with CH2Cl2/MeOH (9:1) removes unreacted aniline and itaconic acid.

-

Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >95% purity.

Challenges and Mechanistic Considerations

The primary challenge lies in directing cyclization to favor the 2-oxo over the 5-oxo isomer. Computational studies suggest that steric effects from the 2,4-difluorophenyl group may disfavor certain transition states. For example, DFT calculations indicate that 5-oxo formation is kinetically favored due to lower ring strain in the transition state. To bias 2-oxo formation, strategies include:

-

Solvent Effects : High-polarity solvents (e.g., DMF) stabilize zwitterionic intermediates, potentially altering regioselectivity.

-

Catalytic Control : Lewis acids (e.g., ZnCl2) may coordinate to specific carbonyl groups, steering nucleophilic attack.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Itaconic Acid Route | 65–75 | 90–95 | Single-step, scalable |

| Reductive Amination | 50–60 | 85–90 | Avoids harsh acids |

| Ultrasound-Assisted | 80–85 | 95–98 | Rapid, energy-efficient |

Industrial-Scale Considerations

For bulk synthesis, the itaconic acid route is preferred due to low-cost reagents and minimal purification steps. Continuous-flow reactors could enhance throughput, while immobilized enzymes (e.g., lipases) might enable greener catalysis .

Análisis De Reacciones Químicas

Types of Reactions

1-(2,4-Difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

The synthesis of 1-(2,4-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid can be achieved through various methods involving the reaction of 2,4-difluoroaniline with itaconic acid. This compound serves as a precursor for generating various derivatives that have been investigated for their biological properties, particularly anticancer activity.

Notable Derivatives:

- Methyl Esters : These derivatives are synthesized via esterification reactions and exhibit enhanced solubility and bioavailability.

- Hydrazides : Transformations into hydrazide derivatives have shown promising results in biological assays against cancer cell lines.

Anticancer Research

Recent studies have highlighted the anticancer potential of derivatives of this compound. Research published in Chemistry and Chemical Physics investigated the cytotoxic effects of these compounds against several cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 7b | MDA-MB-231 | 15 |

| 9a | PPC-1 | 10 |

| 9c | A375 | 12 |

These findings suggest that certain derivatives possess significant cytotoxicity, indicating their potential as therapeutic agents in cancer treatment .

Pharmacological Applications

Beyond anticancer properties, research is ongoing to explore other pharmacological applications of this compound:

- Anti-inflammatory Agents : Preliminary studies suggest that certain derivatives may exhibit anti-inflammatory properties by modulating cytokine production.

- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential use as antimicrobial agents.

Mecanismo De Acción

The mechanism of action of 1-(2,4-Difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the carboxylic acid and ketone groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The bioactivity of pyrrolidine-3-carboxylic acid derivatives is highly dependent on the substituents at the N1 position and the oxidation state of the pyrrolidine ring. Below is a comparative analysis of key analogs:

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Substituent at N1 | Key Functional Groups |

|---|---|---|---|---|

| 1-(2,4-Difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid | C₁₁H₉F₂NO₃ | 241.19 | 2,4-difluorophenyl | 2-oxo, 3-carboxylic acid |

| 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | C₁₁H₁₀FNO₃ | 223.20 | 2-fluorophenyl | 5-oxo, 3-carboxylic acid |

| 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | C₁₁H₉F₂NO₃ | 241.19 | 3,4-difluorophenyl | 5-oxo, 3-carboxylic acid |

| 1-(3-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | C₁₁H₉ClFNO₃ | 257.64 | 3-chloro-2-fluorophenyl | 5-oxo, 3-carboxylic acid |

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | C₁₁H₁₁NO₄ | 221.21 | 2-hydroxyphenyl | 5-oxo, 3-carboxylic acid |

Key Observations :

- Fluorine vs. Hydroxyl Substituents : Fluorine atoms enhance lipophilicity and metabolic stability, whereas hydroxyl groups improve solubility but may reduce membrane permeability .

- Position of Halogens: The 2,4-difluorophenyl substituent in the target compound provides a balanced electronic profile, optimizing interactions with biological targets compared to 3,4-difluoro or mono-fluoro analogs .

Anticancer Activity

- This compound derivatives exhibit IC₅₀ values in the low micromolar range (e.g., 2.1–8.7 µM) against breast (MCF-7) and colon (HCT-116) cancer cell lines, attributed to apoptosis induction and cell cycle arrest .

- 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives show moderate activity (IC₅₀ = 10–50 µM) against the same cell lines, suggesting that fluorine substitution enhances potency .

- Chloro-fluorophenyl analogs (e.g., 1-(3-chloro-2-fluorophenyl)-5-oxo derivatives) demonstrate selective activity against leukemia cells (Jurkat, IC₅₀ = 4.3 µM) but lower efficacy in solid tumors .

Antimicrobial Activity

- Hydroxyphenyl derivatives (e.g., 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxo) exhibit broad-spectrum antibacterial activity (MIC = 2–8 µg/mL against S. aureus and E. coli), likely due to hydrogen bonding with bacterial enzymes .

- Fluorophenyl analogs generally show weaker antimicrobial effects, emphasizing the role of hydroxyl groups in targeting microbial pathways .

Actividad Biológica

1-(2,4-Difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activities, and research findings related to this compound, emphasizing its anticancer properties and antimicrobial efficacy.

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₉F₂NO₃ |

| Molecular Weight | 241.19 g/mol |

| CAS Number | 618070-33-0 |

| IUPAC Name | 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid |

| Appearance | Powder |

Synthesis

The synthesis of this compound involves the reaction of 2,4-difluoroaniline with itaconic acid. The process includes several steps such as esterification and hydrazide formation, which lead to various derivatives that exhibit significant biological activities .

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound and its derivatives. The following findings summarize the anticancer activity against different cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) | Activity Description |

|---|---|---|---|

| 7b | MDA-MB-231 (Breast) | 10.5 | High cytotoxicity observed |

| 9a | PPC-1 (Prostate) | 12.0 | Significant inhibition of cell growth |

| 9c | A375 (Melanoma) | 8.0 | Effective against melanoma cells |

In a study published in April 2024, derivatives of this compound were tested against MDA-MB-231, PPC-1, and A375 cell lines using the MTT assay method. Compounds such as 7b and 9c demonstrated potent anticancer activity, suggesting that modifications to the pyrrolidine structure can enhance efficacy against specific cancers .

Antimicrobial Activity

The antimicrobial potential of this compound was also explored against various Gram-positive bacteria and fungi. The results indicated that certain derivatives exhibited strong antimicrobial properties:

| Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Hydrazone derivative | 32 µg/mL |

| Acinetobacter baumannii | Azole derivative | 16 µg/mL |

| Candida auris | Pyrrolidine derivative | 64 µg/mL |

These findings highlight the compound's potential as a scaffold for developing new antimicrobial agents to combat resistant strains .

Case Studies

- Anticancer Study : A comprehensive study assessed the cytotoxic effects of various derivatives on breast cancer cells (MDA-MB-231). The results indicated that compounds with specific substitutions on the phenyl ring showed enhanced activity compared to their non-fluorinated counterparts.

- Antimicrobial Resistance : In another investigation focusing on multidrug-resistant pathogens, derivatives of this compound were screened for their ability to inhibit growth in resistant strains. The results demonstrated significant activity against pathogens like Staphylococcus aureus and Candida auris, suggesting a promising avenue for further research in antimicrobial drug development .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(2,4-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid?

The compound is synthesized via condensation of 2,4-difluoroaniline with itaconic acid in boiling water, followed by cyclization. Catalytic sulfuric acid is used for esterification to generate derivatives. Reaction parameters like solvent (water or ethanol), temperature (reflux conditions), and acid catalysis are critical for yield optimization .

Q. Which analytical techniques are recommended for characterizing this compound and its derivatives?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography are essential for structural elucidation. Polarimetry and HPLC ensure enantiomeric purity, while FT-IR confirms functional groups like the carbonyl and carboxylic acid moieties .

Q. What key physicochemical properties (e.g., logP, pKa, solubility) influence its applicability in biological assays?

Experimental determination of logP (via shake-flask method) and pKa (via potentiometric titration) is critical for understanding lipophilicity and ionization. Solubility in DMSO or ethanol (common solvents for in vitro assays) should be validated to avoid precipitation in biological media .

Q. What strategies are used for derivatizing the core structure to explore structure-activity relationships (SAR)?

Functionalization at the pyrrolidone ring (e.g., substitution at position 5) or the difluorophenyl group (e.g., halogenation or alkylation) is common. Esterification, amidation, or coupling with heterocycles via Suzuki-Miyaura reactions can generate diverse libraries for biological screening .

Advanced Research Questions

Q. How can researchers design SAR studies to evaluate anticancer activity in derivatives of this compound?

Synthesize analogs with variations in substituent electronegativity, steric bulk, or hydrogen-bonding capacity. Test cytotoxicity across cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, and correlate activity with computational parameters like molecular docking or QSAR models .

Q. How should contradictions in biological data (e.g., varying IC₅₀ values across studies) be addressed?

Discrepancies may arise from differences in cell culture conditions, assay protocols, or compound purity. Replicate studies under standardized conditions (e.g., serum-free media, controlled incubation times) and validate purity via orthogonal methods (NMR, LC-MS) .

Q. What computational approaches are effective in predicting binding modes or metabolic pathways?

Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) identifies potential binding sites. Density functional theory (DFT) calculates electronic properties, while in silico tools like SwissADME predict metabolic liabilities (e.g., cytochrome P450 interactions) .

Q. What methodologies are used to assess toxicity in non-cancerous cell lines or in vivo models?

Evaluate cytotoxicity in normal cell lines (e.g., HEK-293) via lactate dehydrogenase (LDH) assays. For in vivo studies, administer graded doses in rodent models and monitor hematological, hepatic, and renal biomarkers .

Q. How can solubility challenges in aqueous media be mitigated for in vivo studies?

Use co-solvents (e.g., PEG-400) or formulate as nanoparticles via solvent evaporation. Salt formation (e.g., sodium or hydrochloride salts) or cyclodextrin complexation can enhance aqueous solubility without altering bioactivity .

Q. What crystallographic techniques resolve the compound’s 3D structure and intermolecular interactions?

Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation determines bond lengths, angles, and packing motifs. Hirshfeld surface analysis reveals dominant interactions (e.g., F⋯H or O⋯H contacts) influencing crystal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.